

"physicochemical properties of N-(Pyrimidin-2-yl)formimidamide"

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Compound of Interest

Compound Name: **N-(Pyrimidin-2-yl)formimidamide**

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Technical Guide: N-(Pyrimidin-2-yl)formimidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and a characterization workflow for the novel compound **N-(Pyrimidin-2-yl)formimidamide**. Due to the limited availability of experimental data for this specific molecule, this guide incorporates predicted physicochemical properties to aid in research and development efforts. The document also includes a brief discussion on the potential biological significance of the pyrimidine scaffold, drawing from the broader class of pyrimidine-containing compounds. This guide is intended to serve as a foundational resource for scientists interested in the exploration and application of **N-(Pyrimidin-2-yl)formimidamide**.

Predicted Physicochemical Properties

As experimental data for **N-(Pyrimidin-2-yl)formimidamide** is not readily available in public databases, the following physicochemical properties have been predicted using computational models. These values provide a useful estimation for initial experimental design and computational studies.

| Property | Predicted Value |
|--|--|
| Molecular Formula | C ₅ H ₅ N ₃ |
| Molecular Weight | 107.12 g/mol |
| LogP (Octanol-Water Partition Coefficient) | -0.85 |
| Topological Polar Surface Area (TPSA) | 54.9 Å ² |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Refractivity | 30.5 m ³ /mol |
| Polarizability | 11.2 Å ³ |

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified.

Proposed Synthesis Protocol

The following is a proposed experimental protocol for the synthesis of **N-(Pyrimidin-2-yl)formimidamide**, adapted from established methods for the synthesis of related formimidamides.[\[1\]](#)

Reaction Scheme:

2-Aminopyrimidine reacts with triethyl orthoformate in the presence of a catalytic amount of a suitable acid to yield **N-(Pyrimidin-2-yl)formimidamide**.

Materials:

- 2-Aminopyrimidine
- Triethyl orthoformate
- p-Toluenesulfonic acid (or other suitable acid catalyst)

- Anhydrous ethanol
- Diethyl ether
- Standard laboratory glassware and reflux apparatus
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1 equivalent) in anhydrous ethanol.
- Add triethyl orthoformate (1.2 equivalents) to the solution.
- Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel.

Safety Precautions:

- All procedures should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
- Triethyl orthoformate is flammable and an irritant; handle with care.

Characterization Workflow

The successful synthesis of **N-(Pyrimidin-2-yl)formimidamide** should be confirmed by a series of analytical techniques to verify its structure and purity.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Standard Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for elucidating the molecular structure. The spectra should be consistent with the proposed structure of **N-(Pyrimidin-2-yl)formimidamide**.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C=N bonds.
- Melting Point Analysis: The melting point of the purified compound should be determined to assess its purity. A sharp melting point range is indicative of a pure compound.
- Elemental Analysis: Elemental analysis for Carbon, Hydrogen, and Nitrogen should be performed to confirm the empirical formula of the compound.

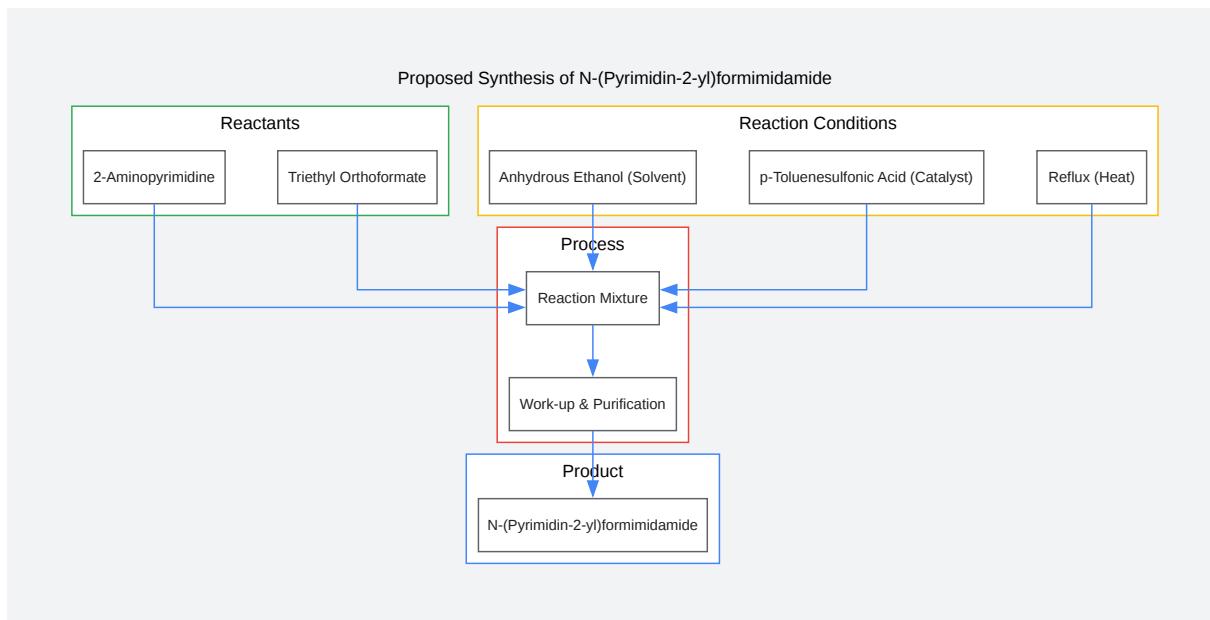
Potential Biological Significance

The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including nucleic acids and various therapeutic agents.^{[6][7][8][9]} Derivatives of pyrimidine have been shown to exhibit a wide range of pharmacological activities, including:

- Antimicrobial^[6]
- Antiviral^[6]
- Anticancer^[7]
- Anti-inflammatory^[6]

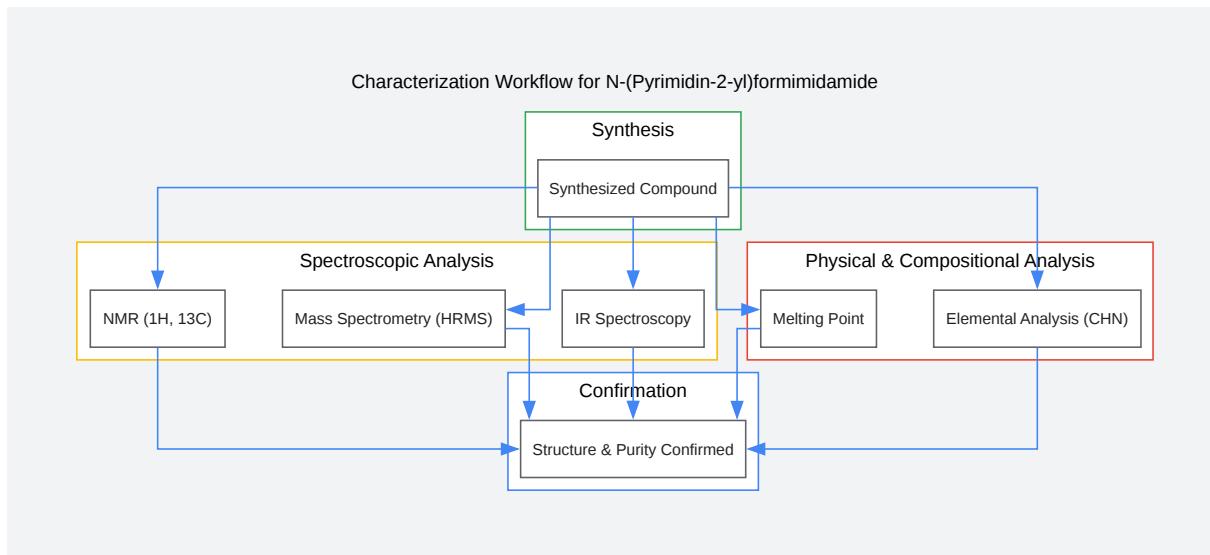
Given the prevalence of the pyrimidine scaffold in medicinal chemistry, **N-(Pyrimidin-2-yl)formimidamide** represents a novel compound of interest for screening in various biological assays to explore its potential therapeutic applications.

Visualizations



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Caption: Proposed synthetic workflow for **N-(Pyrimidin-2-yl)formimidamide**.



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Caption: Experimental workflow for the characterization of the final product.

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